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Compound of Interest

N-(2-
Compound Name:

Bromophenyl)aminosulfonamide
CAS No.: 958741-63-4

Cat. No.: B3175674

Get Quote

Executive Summary & Compound Profile

-(2-Bromophenyl)sulfamide represents a specialized class of sulfamoylated anilines. Unlike
simple sulfonamides (

), the sulfamide moiety (

) introduces a second nitrogen atom, altering the hydrogen bond donor/acceptor profile and
acidity.

In drug discovery, this specific scaffold is valued for two primary reasons:

o Direct Pharmacology: It acts as a bioisostere of the sulfonamide group, showing high affinity
for Carbonic Anhydrase (CA) isoforms, particularly tumor-associated CA IX and XII.

¢ Synthetic Utility: The ortho-bromo substituent provides a handle for intramolecular cyclization
(e.g., Buchwald-Hartwig type) to generate 1,2,4-benzothiadiazine 1,1-dioxides, a core
structure in diuretics (e.g., chlorothiazide) and

channel openers.
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Physicochemical Profile

Property Value / Description Medicinal Relevance

IUPAC Name Unambiguous identification.

-(2-Bromophenyl)sulfamide

Formula MW: 251.10 g/mol .

pKa (Terminal Weakly acidic; acts as a H-

~10.2

) bond donor.
Enhanced acidity due to
pKa (Internal electron-withdrawing
~7.5-8.2
) and 2-Br-phenyl induction.
lonizable at physiological pH.
Moderate lipophilicity; good
LogP ~1.8 bop y 9
membrane permeability.
3(
Critical for active site
H-Bond Donors , anchoring (e.g., Zn(Il)
coordination).
)
2 ( Interactions with hydrophilic
H-Bond Acceptors
) pockets.

Synthesis & Manufacturing Protocols

The synthesis of

-substituted sulfamides requires careful control to prevent bis-substitution (formation of
symmetrical sulfamides). The Chlorosulfonyl Isocyanate (CSI) route is the industry standard for
high-fidelity synthesis of unsymmetrical sulfamides.

Protocol A: Selective Sulfamoylation via CSI

This method avoids the use of unstable sulfamoyl chloride and minimizes side reactions.
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Reagents:

2-Bromoaniline (1.0 eq)

Chlorosulfonyl isocyanate (CSI) (1.1 eq)

tert-Butanol (

-BuOH) (1.1 eq)

Triethylamine (

) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
o Preparation of Burgess-type Intermediate:

o Dissolve CSI in anhydrous DCM at 0°C under

o Add

-BuOH dropwise. Stir for 15 min to form the tert-butyl chlorosulfonylcarbamate
intermediate (generated in situ).

e Coupling:
o Add a solution of 2-bromoaniline and

in DCM dropwise to the intermediate at 0°C.

o Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

o Deprotection (Acidolysis):
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o Treat the resulting Boc-protected sulfamide with Trifluoroacetic acid (TFA) (20% v/v in
DCM) at RT for 1 hour.

o Mechanism:[1][2][3][4] The Boc group cleaves, releasing isobutylene and

, yielding the free primary sulfamide.

e Workup:
o Quench with saturated

(careful: gas evolution).

o Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

o Recrystallize from Ethanol/Water to yield white crystalline solid.

Protocol B: Reactivity Check (Quality Control)

To confirm the presence of the active primary sulfamide group (

), a simple TLC stain using p-Anisaldehyde or Ninhydrin is insufficient. Use Fluorescamine
spray (fluoresces under UV) or confirm via

-NMR:

» Diagnostic Peak: A broad singlet integrating to 2H around

7.0-7.5 ppm (
), distinct from the internal NH (

~9.0-10.0 ppm).

Reactivity & Transformations: The Cyclization
Pathway

The defining feature of this molecule in medicinal chemistry is its ability to undergo Palladium-
Catalyzed Intramolecular C-N Coupling. This transforms the linear sulfamide into a cyclic
benzothiadiazine.
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Mechanism: Pd-Catalyzed Cyclization

The reaction utilizes the internal nucleophilicity of the sulfamide nitrogen (or the terminal
nitrogen depending on conditions) to displace the ortho-bromide.

Reaction Scheme (Conceptual):

Optimized Conditions:

Catalyst:
(2 mol%) or

2]

Ligand: Xantphos (rigid bite angle favors reductive elimination).

Base:

(anhydrous).

Solvent: 1,4-Dioxane, reflux (100°C).

Visualized Pathway (DOT):

Oxidative Addition

% (Pd inserts into C-Br)
a | Reductive Elimination

N-(2-Bromophenyl)sulfamide Cs2CO3 Amido-Pd Complex »1 (N Bond Formation)

Regenerate Pd(0

Benzothiadiazine 1,1-dioxide

\

Deprotonation
(Base activates NH)

Click to download full resolution via product page

Caption: Catalytic cycle for the intramolecular cyclization of N-(2-bromophenyl)sulfamide to
benzothiadiazine.

Medicinal Chemistry: Carbonic Anhydrase
Inhibition[1][5][6][7][8][9]
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The sulfamide moiety (

) is a "zinc-binder." In the active site of Carbonic Anhydrase (CA), the terminal nitrogen
coordinates directly to the

ion, displacing the catalytic water molecule/hydroxide ion and halting the catalytic hydration of

Binding Mode & SAR

e Zinc Coordination: The terminal

acts as the anion (after deprotonation) or neutral donor, forming a coordinate bond with

o Hydrophobic Interactions: The 2-bromophenyl ring occupies the hydrophobic pocket of the
enzyme active site.

o Selectivity: The "2-bromo" substituent creates steric bulk. This often improves selectivity for
CA IX (hypoxia-induced isoform in tumors) over the ubiquitous cytosolic CA ll, as the CA IX
active site accommodates bulkier lipophilic groups better than CA II.

Experimental Protocol: Stopped-Flow CO2 Hydrase
Assay

To validate the biological activity of

-(2-Bromophenyl)sulfamide, the following kinetic assay is standard.

Materials:

o Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

e Substrate:

-saturated water.
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« Indicator: Phenol Red (0.2 mM).
e Enzyme: Recombinant hCA Il or hCA IX.
Procedure:

 Incubation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final conc <1%) for
15 minutes at RT.

o Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).

e Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition from red to
yellow as pH drops due to carbonic acid formation).

e Calculation: Determine the initial velocity (

). Calculate
using a non-linear regression (4-parameter logistic model).

o Expected Result:

values in the low nanomolar range (10—100 nM) are typical for aryl sulfamides.

Quantitative Data Summary
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Parameter Value Context

Crystalline solid; purity

Melting Point 148-152 °C o
indicator.
Poor aqueous solubility;
Solubility (Water) < 0.5 mg/mL requires DMSO/PEG for
assays.
Solubility (DMSO) > 50 mg/mL Excellent stock solvent.
N ) Stable at RT if protected from
Stability (Solid) > 2 Years ]
moisture.
Hydrolysis of sulfamide linkage
Stability (Solution) 24 Hours is slow at neutral pH but
accelerates at pH < 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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